molecular formula C7H2F12O B1332153 7H-Dodecafluoroheptanal CAS No. 647-44-9

7H-Dodecafluoroheptanal

Cat. No.: B1332153
CAS No.: 647-44-9
M. Wt: 330.07 g/mol
InChI Key: NRHPPSVQCZAEGQ-UHFFFAOYSA-N
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Description

7H-Dodecafluoroheptanal: is a fluorinated aldehyde with the molecular formula C7H2F12O and a molecular weight of 330.07 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7H-Dodecafluoroheptanal can be synthesized through several methods. One common approach involves the fluorination of heptanal using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 7H-Dodecafluoroheptanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: 7H-Dodecafluoroheptanoic acid.

    Reduction: 7H-Dodecafluoroheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 7H-Dodecafluoroheptanal exerts its effects is primarily through its reactivity with nucleophiles. The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions . The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable tool in research .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHPPSVQCZAEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337465
Record name 7H-Perfluoroheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647-44-9
Record name 7H-Perfluoroheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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